molecular formula C8H7NO2 B135238 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile CAS No. 158386-97-1

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Cat. No.: B135238
CAS No.: 158386-97-1
M. Wt: 149.15 g/mol
InChI Key: GHZZELMXQVEVPO-UHFFFAOYSA-N
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Description

3-(2-Methyl-3-Furyl)-3-oxopropanenitrile is a cyanoacetamide derivative featuring a 2-methyl-substituted furan ring. This compound serves as a versatile synthon in heterocyclic chemistry, particularly in the construction of pyridine, pyrazole, and benzofuran-containing systems . Its reactivity stems from the electron-withdrawing nitrile group and the nucleophilic furyl moiety, enabling participation in cyclocondensation, Knoevenagel reactions, and multi-component syntheses.

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZZELMXQVEVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353095
Record name 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158386-97-1
Record name 2-Methyl-β-oxo-3-furanpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158386-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile typically involves the reaction of 2-methylfuran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the acetonitrile and promote nucleophilic attack on the furan ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or amides.

    Substitution: Halogenated or sulfonylated furans.

Scientific Research Applications

Medicinal Chemistry

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile has shown promise in medicinal chemistry for the development of bioactive compounds:

  • Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, making them candidates for further investigation against viruses such as HIV .
  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds derived from this compound exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

The unique structural features of this compound make it suitable for use in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties, such as improved thermal stability and mechanical strength .
  • Nanomaterials : Its incorporation into nanostructured materials has been explored for applications in sensors and drug delivery systems, leveraging its chemical reactivity to form stable complexes.

Case Studies

StudyApplicationFindings
Antibacterial ActivityCompounds derived from this nitrile exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
CytotoxicityA series of compounds based on this compound were evaluated for cytotoxic effects on human cancer cell lines, showing promising results for future drug development.
Antiviral PropertiesDerivatives demonstrated potential efficacy against viral replication, indicating a pathway for developing antiviral therapeutics.

Mechanism of Action

The mechanism by which 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aromatic Heterocyclic Derivatives
  • 3-(Benzofuran-3-yl)-3-oxopropanenitrile: This analogue replaces the methyl-furyl group with a benzofuran ring. The extended aromatic system enhances π-π stacking interactions, making it suitable for synthesizing bioactive Schiff bases and pyrimidine derivatives.
  • 3-(1H-Indol-3-yl)-3-oxopropanenitrile :
    The indole moiety introduces nitrogen-based nucleophilicity, enabling its use in synthesizing bis(indolyl)pyridines via condensations with aldehydes and ketones. This contrasts with the furyl derivative, where the oxygen atom in the furan ring may direct reactivity toward different electrophiles .
Substituted Phenyl Derivatives
  • 3-(2-Fluorophenyl)-3-oxopropanenitrile :
    The electron-withdrawing fluorine substituent on the phenyl ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. This compound has a boiling point of 297.3°C and a molecular weight of 163.148 g/mol, suggesting higher volatility compared to bulkier heterocyclic analogues .
  • Its higher boiling point (310.9°C) compared to the fluorophenyl analogue highlights the impact of substituent polarity on physical properties .

Reactivity in Heterocyclic Syntheses

Compound Key Reactivity Product Class Reference
3-(2-Methyl-3-Furyl)-3-oxopropanenitrile Knoevenagel condensation with aldehydes; cyclization with hydrazines Pyridines, pyrazoles
3-(4-Ethylphenyl)-3-oxopropanenitrile Microwave-assisted cyclization with hydrazine and aryl aldehydes Pyrazolo[3,4-b]pyridines
3-(Benzofuran-2-yl)-3-oxopropanenitrile Reaction with phenyl isothiocyanate and alkylating agents Thiazoles, hydrazonoyl derivatives
3-(1H-Indol-3-yl)-3-oxopropanenitrile Four-component domino reactions with aldehydes and ketones Bis(indolyl)pyridines

Key Observations :

  • Electronic Effects : Electron-rich heterocycles (e.g., furan, indole) enhance nucleophilic reactivity at the α-carbon, favoring condensations. Electron-withdrawing substituents (e.g., fluorine) increase electrophilicity at the carbonyl group.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in 3-[5-(tert-Butyl)-2-methyl-3-furyl]-3-oxopropanenitrile) may hinder access to reactive sites, altering reaction pathways .

Physicochemical Properties of Selected Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Feature
3-(2-Fluorophenyl)-3-oxopropanenitrile 163.15 297.3 60–62 High polarity due to F
3-(2-Methylphenyl)-3-oxopropanenitrile 159.19 310.9 N/A Steric hindrance from Me
3-(1H-Indol-3-yl)-3-oxopropanenitrile 183.18* Not reported Not reported Nitrogen-rich heterocycle

*Calculated based on molecular formula C₁₁H₉N₂O.

Biological Activity

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile, also known by its CAS Number 158386-97-1, is a compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a cyano group attached to a propanone moiety. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

  • Molecular Formula : C8H7NO2
  • Molecular Weight : 149.15 g/mol
  • Structural Features : The compound features a furan ring, which is often associated with various pharmacological activities due to its reactivity and ability to interact with biological targets.

Biological Activities

Research has indicated that this compound possesses significant biological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.
  • Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various bacterial strains. In vitro studies have indicated that it can modulate the activity of certain enzymes linked to microbial growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory pathways
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The furan moiety enhances the compound's reactivity, allowing it to potentially inhibit enzymes involved in inflammatory responses.

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its therapeutic potential .
  • Anti-inflammatory Assays : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured human cells. This suggests a mechanism by which the compound might exert its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
3-(Furyl)-3-OxopropanenitrileFuran ring without methyl substitutionSimilar reactivity but less steric hindrance
5-Cyano-2-furaldehydeCyano group on furan ringUsed in various synthetic pathways
4-Methylphenyl-3-OxopropanenitrileAromatic substitution on propanoneDifferent aromatic properties affecting reactivity

Q & A

Basic: What are the established synthetic routes for preparing 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile?

Answer:
The compound is typically synthesized via condensation reactions. For example, 3-(3-Methylbenzofuran-2-yl)-3-oxopropanenitrile (a structural analog) was prepared by reacting a benzofuran derivative with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions . Another method involves using malononitrile or substituted oxopropanenitriles as starting materials in multicomponent reactions catalyzed by acidic ionic liquids or porous catalysts like MIL-125(Ti)-N(CH₂PO₃H₂)₂ . Key steps include:

  • Reagent selection: Use of CS₂ for thiolation and CH₃I for methylation in base-mediated reactions.
  • Catalytic optimization: Acidic ionic liquids enhance electrophilicity for Knoevenagel condensations.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

  • NMR spectroscopy: ¹H and ¹³C NMR are critical for verifying the nitrile (-CN), carbonyl (C=O), and furyl substituents. For analogs like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile, peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 170–180 ppm (carbonyl) are characteristic .
  • X-ray crystallography: Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths and angles. For example, a benzofuran analog showed a planar structure with intramolecular hydrogen bonding (C=O⋯H-C) .
  • Mass spectrometry: ESI-MS or GC-MS validates molecular weight and fragmentation patterns .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Toxicity: Classified as a Category III hazardous substance (toxic upon ingestion/inhalation) .
  • Storage: Store at 0–6°C in airtight containers to prevent degradation .
  • PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis.

Advanced: How can computational methods elucidate reactivity and intermolecular interactions?

Answer:

  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-stacking). For a benzofuran analog, 42% of interactions were H-bonding, while 28% involved van der Waals contacts .
  • DFT calculations: Predict electrophilic/nucleophilic sites. The nitrile group acts as an electron-withdrawing group, directing reactivity at the α-carbon .
  • Docking studies: Used to evaluate binding affinities in pharmacological contexts (e.g., JAK inhibitors) .

Advanced: How are polymorphic forms characterized, and what are their implications?

Answer:
Polymorphs are distinguished using:

  • DSC: Endothermic peaks correspond to phase transitions. For example, a polymorph of an imidazopyridine derivative showed endotherms at 142°C and 235°C .
  • XRPD: Diffraction angles (2θ) at 8.25°, 13.25°, and 17.65° are diagnostic for specific crystal forms .

Table 1: Polymorph Characterization Data

TechniqueParameters
DSCEndotherms: 142°C, 235°C; Exotherm: 155°C
XRPD (2θ peaks)8.25°, 13.25°, 15.40°, 17.65°, 25.39°

Advanced: How do substituents on the furyl ring influence physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F): Increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic additions. For example, 3-(4-chlorophenyl)-3-oxopropanenitrile showed higher reactivity than methoxy-substituted analogs .
  • Steric effects: Bulky substituents (e.g., methyl) reduce reaction rates in multicomponent syntheses .
  • Solubility: Nitrile derivatives with polar groups (e.g., -OH) exhibit improved aqueous solubility .

Advanced: What strategies optimize catalytic efficiency in reactions involving this compound?

Answer:

  • Catalyst design: Acidic ionic liquids (e.g., tributyl phosphonium-based) increase reaction yields (up to 92%) by stabilizing intermediates .
  • Reusability: MIL-125(Ti)-N(CH₂PO₃H₂)₂ retained 90% activity after five cycles in pyrimidine syntheses .
  • Solvent selection: Ethanol/water mixtures improve atom economy and reduce byproducts .

Advanced: How are contradictions in spectral data resolved during structural validation?

Answer:

  • Cross-validation: Compare NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts).
  • Crystallographic refinement: SC-XRD resolves ambiguities in regiochemistry. For example, intramolecular H-bonding in a benzofuran analog clarified unexpected NOE correlations .
  • Isotopic labeling: ¹³C-labeled analogs help assign overlapping signals in complex spectra .

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